Boc-Dab(Aloc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

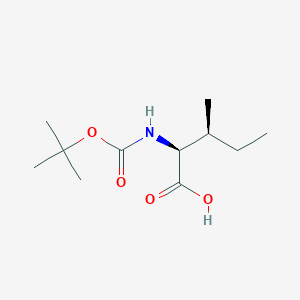

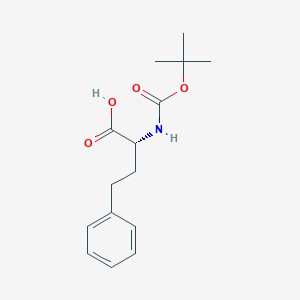

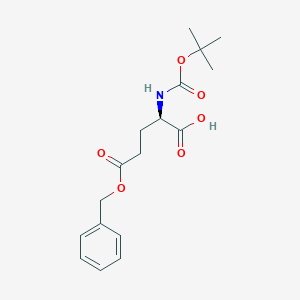

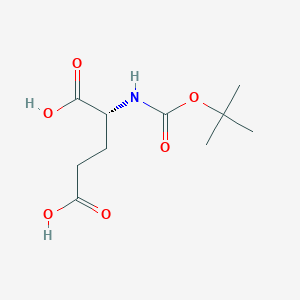

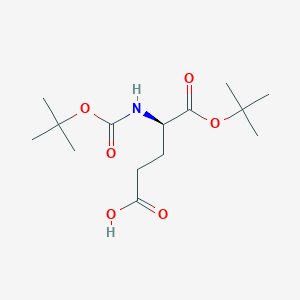

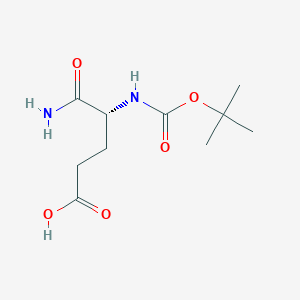

Boc-Dab(Aloc)-OH is a chemical compound with the molecular formula C13H22N2O6 . It is used as a starting material for the synthesis of various compounds with potential pharmacological activities .

Synthesis Analysis

Boc-Dab(Aloc)-OH is synthesized through a process involving the selective cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride . This process is applied to the selective protection-deprotection of amino acid derivatives and in peptide synthesis .

Molecular Structure Analysis

The molecular structure of Boc-Dab(Aloc)-OH consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact mass of the molecule is 302.14778643 g/mol .

Chemical Reactions Analysis

Boc-Dab(Aloc)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of N-alpha-t-Butyloxycarbonyl-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid dicyclohexylamine .

Physical And Chemical Properties Analysis

Boc-Dab(Aloc)-OH has a molecular weight of 302.32 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 10 .

科学的研究の応用

Synthesis of Orthogonally Protected Amino Acids

Boc-Dab(Aloc)-OH is instrumental in the synthesis of orthogonally protected amino acids, such as α-2,3-diaminopropionic acid and 2,4-diaminobutanoic acid, starting from Fmoc-Asp/Glu. This process involves the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, conversion to acyl azides, Curtius rearrangement, and hydrolysis, showcasing its role in preparing complex amino acid derivatives for peptide synthesis (Rao, Tantry, & Babu, 2006).

Facilitating Peptide Synthesis

In peptide synthesis, Boc-Dab(Aloc)-OH has been utilized to achieve high yields in the synthesis of Nα-protected-L-α,γ-diaminobutyric acids. The Hofmann rearrangement of Nα-Boc-L-Gln-OH mediated by a polymer-supported hypervalent iodine reagent in water is a notable example, highlighting its efficiency in generating key peptide components with enhanced solubility and bioavailability for medical and biochemical applications (Yamada, Urakawa, Oku, & Katakai, 2004).

Application in Cancer Research

One interesting application of Boc-Dab(Aloc)-OH derivatives is in the development of new esters of betulin for the treatment of epidermoid squamous carcinoma. These derivatives demonstrate specific anticancer roles and enhanced solubility, facilitating transport through the cell membrane and showing significant cytotoxicity in cancer cell lines. This highlights the potential of Boc-Dab(Aloc)-OH in the synthesis of novel therapeutic agents (Drąg-Zalesińska et al., 2015).

Development of New Materials

Beyond biomedical applications, derivatives of Boc-Dab(Aloc)-OH have been explored in materials science. For example, the synthesis of synthetic aluminoborate frameworks incorporating multicomponent cadmium-amine complexes showcases the compound's role in tailoring materials with specific physical properties, such as photoluminescence and structural configurations for potential use in catalysis, adsorption, and as sensors (Cheng et al., 2022).

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHHMBPTDNIRIB-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427330 |

Source

|

| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Dab(Aloc)-OH | |

CAS RN |

171820-73-8 |

Source

|

| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。